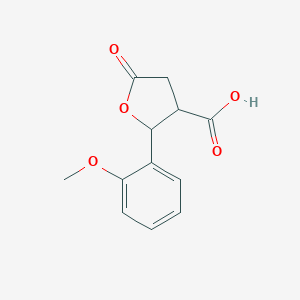

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMNYYZCVYAOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the formation of an oxime intermediate (e.g., benzaldehyde oxime) through the reaction of an aldehyde with hydroxylamine hydrochloride in a 1:1 ethanol/water mixture. Subsequent microwave irradiation (200 W, 180°C) of the oxime with diacetoxyiodobenzene and an alkene in methanol triggers a 1,3-dipolar cycloaddition, yielding an isoxazoline intermediate. Acid hydrolysis of this intermediate under microwave conditions (170°C, 6 M HCl) generates the tetrahydrofuran ring system.

Key Parameters:

-

Oxime synthesis : 97% yield under optimized conditions (10 min stirring, 3 h reaction time).

-

Cycloaddition : 70% yield after 5–10 min of microwave irradiation.

-

Hydrolysis : Quantitative yield via rapid microwave-assisted cleavage.

Adapting this method to synthesize 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid would require substituting benzaldehyde with 2-methoxybenzaldehyde to introduce the methoxyphenyl group.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.22 g/mol | |

| Melting Point | 124–125°C | |

| Storage Conditions | Ambient temperature | |

| Solubility | Soluble in DMSO, chloroform |

Stock solutions are prepared at concentrations up to 10 mM in DMSO, with detailed protocols provided by GlpBio.

Applications in Agrochemical Synthesis

The compound’s utility as a nematicide intermediate underscores its industrial relevance. In CN108484538B , it reacts with 4-bromo-1,1,2-trifluoro-1-butene to form a fluorinated ester, achieving 85–90% yield. This highlights its role in introducing chiral centers and fluorine atoms into agrochemicals.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Formation of 2-(2-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid.

Reduction: Formation of 2-(2-Methoxyphenyl)-5-hydroxytetrahydrofuran-3-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofuran Derivatives

(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75)

- CAS : 1234694-22-4

- Key Differences :

| Property | Target Compound | C75 |

|---|---|---|

| Molecular Weight | 236.22 | 356.43 |

| Key Functional Groups | Methoxyphenyl, ketone | Octyl, methylene, ketone |

| LogP | 0.44 | ~3.5 (estimated) |

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid (Stereoisomer)

Aryl Furan and Phenylacetic Acid Derivatives

2-Methyl-5-phenylfuran-3-carboxylic Acid

- Structural Features : A simpler furan ring with methyl and phenyl substituents.

- Applications : Used in copolymerization and catalyst synthesis.

2-Hydroxyphenyl Acetic Acid (Compound 7 in )

- CAS : 614-75-5

- Key Differences :

| Property | Target Compound | 2-Hydroxyphenyl Acetic Acid |

|---|---|---|

| Tyrosinase Inhibition | Not reported | 12.7% at 4 mM |

| Functional Groups | Tetrahydrofuran, ketone | Phenyl, acetic acid |

Q & A

Q. What synthetic methodologies are currently established for 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid?

The compound is synthesized via multi-step organic reactions involving furan and methoxyphenyl precursors. Key steps include cyclization and oxidation to form the tetrahydrofuran-5-one core, followed by carboxylation at the C3 position. Structural analogs (e.g., C75 in ) often employ esterification or Friedel-Crafts alkylation to introduce substituents. Purity verification via HPLC (≥98%) and characterization using NMR (¹H/¹³C) and mass spectrometry are standard .

Q. How is the structural integrity of this compound validated in research settings?

X-ray crystallography (e.g., Acta Crystallographica reports in ) and advanced spectroscopic techniques (e.g., 2D NMR for stereochemical assignment) are critical. Computational methods, such as density functional theory (DFT), may corroborate experimental data to resolve ambiguities in stereochemistry or tautomerism .

Q. What preliminary biological activities are associated with this compound?

Structural analogs like C75 ( ) exhibit inhibition of fatty-acid synthase (FASN) and mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), leading to reduced lipoic acid (LA) synthesis and mitochondrial dysfunction. Preliminary assays suggest potential antiproliferative effects in cancer models, though selectivity requires further validation .

Advanced Research Questions

Q. What experimental strategies can elucidate its inhibitory effects on mitochondrial enzymes like HsmtKAS?

- Knockdown/Overexpression Studies : Compare phenotypic outcomes (e.g., LA levels, ROS production) in HsmtKAS-knockdown vs. wild-type cells treated with the compound ( ).

- Enzyme Kinetics : Use purified HsmtKAS to measure IC₅₀ values via spectrophotometric assays monitoring NADPH consumption .

- Rescue Experiments : Supplement with lipoic acid to reverse mitochondrial dysfunction, confirming target specificity .

Q. How can researchers differentiate between on-target and off-target effects in cellular models?

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify unintended enzyme interactions.

- CRISPR-Cas9 Screens : Validate phenotype consistency across isogenic cell lines with HsmtKAS or FASN knockouts.

- Dose-Response Analysis : High-dose off-target effects may persist despite HsmtKAS overexpression, as seen in C75 studies ( ) .

Q. What methodologies address discrepancies in reported bioactivity across studies?

- Metabolic Context : Cell-type-specific variations in LA synthesis pathways (e.g., cancer vs. normal cells) may explain divergent results. Standardize culture conditions (e.g., hypoxia, glucose deprivation) to control for metabolic heterogeneity .

- Redox Profiling : Measure ROS and glutathione levels to assess oxidative stress contributions, which can mask or amplify bioactivity .

- Structural-Activity Relationship (SAR) Studies : Modify the methoxyphenyl or tetrahydrofuran moieties to isolate contributions of specific functional groups to observed effects .

Methodological Considerations

- Data Contradictions : Off-target effects on FASN () and redox imbalances () necessitate orthogonal validation (e.g., siRNA silencing, LA supplementation).

- Advanced Characterization : Synchrotron-based crystallography () or cryo-EM may resolve binding modes with HsmtKAS, informing rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.